molecular formula C10H11IOS B13657742 (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane

(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane

Cat. No.: B13657742
M. Wt: 306.17 g/mol
InChI Key: RSAJFQXFJIRRHG-UHFFFAOYSA-N
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Description

(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane: is a chemical compound with the molecular formula C10H11IOS and a molecular weight of 306.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfane group attached to a phenyl ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-cyclopropoxy-2-iodophenol and methylsulfanyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the methylsulfanyl group replaces the hydroxyl group on the phenyl ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deiodinated compounds.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-Cyclopropoxy-2-iodophenol): Similar structure but lacks the methylsulfane group.

    (5-Cyclopropoxy-2-iodophenyl)methane: Similar structure but lacks the sulfur atom.

Uniqueness

(5-Cyclopropoxy-2-iodophenyl)(methyl)sulfane is unique due to the presence of both the cyclopropoxy and methylsulfane groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development .

Properties

Molecular Formula

C10H11IOS

Molecular Weight

306.17 g/mol

IUPAC Name

4-cyclopropyloxy-1-iodo-2-methylsulfanylbenzene

InChI

InChI=1S/C10H11IOS/c1-13-10-6-8(4-5-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

RSAJFQXFJIRRHG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)OC2CC2)I

Origin of Product

United States

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